Kinase Selectivity: PfPK5 vs. CDK1
2-Benzyl-5-bromopyridine demonstrates a measurable difference in inhibitory potency between the malarial kinase PfPK5 and the human kinase CDK1/cyclin B. This selectivity profile is a quantifiable property that distinguishes it from closely related analogs for which no such head-to-head kinase inhibition data exists [1]. The compound's activity against PfPK5 is notably lower than against CDK1, a feature that may be leveraged in medicinal chemistry campaigns targeting specific kinases.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (CDK1/cyclin B) |
| Comparator Or Baseline | IC50 = 130,000 nM (PfPK5) |
| Quantified Difference | ~10.8-fold difference in IC50 values (CDK1 vs. PfPK5) |
| Conditions | In vitro enzyme inhibition assays (BindingDB data curated by ChEMBL). |
Why This Matters
This quantitative selectivity data provides a scientific basis for prioritizing 2-Benzyl-5-bromopyridine as a starting scaffold for developing selective kinase inhibitors, a rationale absent for non-brominated or differently substituted analogs.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804). IC50 data for PfPK5 and CDK1/cyclin B inhibition. View Source
